4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
CAS No.: 1707562-52-4
Cat. No.: VC6177455
Molecular Formula: C13H11N3O3S2
Molecular Weight: 321.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1707562-52-4 |
|---|---|
| Molecular Formula | C13H11N3O3S2 |
| Molecular Weight | 321.37 |
| IUPAC Name | 4-(4-methylsulfanylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
| Standard InChI | InChI=1S/C13H11N3O3S2/c1-20-10-6-4-9(5-7-10)16-12-11(3-2-8-14-12)21(18,19)15-13(16)17/h2-8H,1H3,(H,15,17) |
| Standard InChI Key | CUHPLPKJFKDDPU-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Synonyms
The compound is systematically named 4-(3-methylphenyl)-1,1-dioxopyrido[4,3-e][1,2,]thiadiazin-3-one under IUPAC conventions . Common synonyms include:
Molecular Architecture
The structure comprises:
-
A pyrido[4,3-e] ring fused to a 1,2,4-thiadiazin-3-one core.
-
A 3-methylphenyl group at position 4.
-
Two sulfonyl oxygen atoms at positions 1 and 1 (1,1-dioxide) .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₃S | |
| Molecular Weight | 289.31 g/mol | |
| Melting Point | 168–170°C | |
| Density | 1.445 ± 0.06 g/cm³ (predicted) | |
| pKa | 3.61 ± 0.20 (predicted) |
The SMILES string Cc1cccc(c1)N2C(=O)NS(=O)(=O)c3cnccc23 and InChI key QMCVPDNHQUBJPG-UHFFFAOYSA-N provide unambiguous representations of its connectivity .
Synthesis and Manufacturing
Synthetic Routes
While detailed industrial protocols are proprietary, literature suggests a multi-step approach:
-
Cyclocondensation: Reacting 3-methylaniline with a pyridine-3,4-diamine derivative under acidic conditions to form the thiadiazine ring .
-
Sulfonation: Oxidation of the thiadiazine sulfur atom using hydrogen peroxide or ozone to yield the 1,1-dioxide moiety .
-
Purification: Crystallization from ethanol-water mixtures to achieve >99% purity for reference standards .
Industrial Production
Analytical Characterization
Spectroscopic Methods
-
HPLC-UV: Retention time ~8.2 min on C18 columns (USP method) .
-
Mass Spectrometry: ESI+ m/z 290.05 [M+H]⁺; characteristic fragments at m/z 178.03 (pyrido-thiadiazine cleavage) .
Table 2: Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | Zorbax SB-C18, 4.6 × 150 mm |
| Mobile Phase | Acetonitrile:0.1% TFA (35:65) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 254 nm |
Stability Indicators
The compound degrades under:
-
Acidic Conditions (pH < 2): Hydrolysis of the sulfonyl group.
Comparative Analysis with Structural Analogs
Metabolic Pathways
In vitro studies using human hepatocytes indicate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume